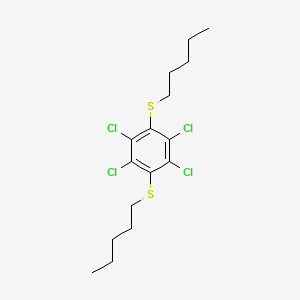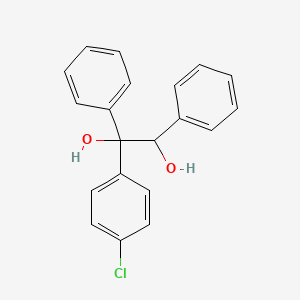
1-(4-Chlorophenyl)-1,2-diphenylethane-1,2-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Chlorophenyl)-1,2-diphenylethane-1,2-diol is an organic compound characterized by the presence of a chlorophenyl group and two phenyl groups attached to an ethane backbone with two hydroxyl groups
Synthetic Routes and Reaction Conditions:
Grignard Reaction: One common method for synthesizing this compound involves the Grignard reaction. This process typically starts with the reaction of 4-chlorobenzophenone with phenylmagnesium bromide, followed by hydrolysis to yield the desired diol.
Aldol Condensation: Another synthetic route involves the aldol condensation of 4-chlorobenzaldehyde with benzaldehyde in the presence of a base, followed by reduction of the resulting α,β-unsaturated ketone to the diol.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above methods, with a focus on maximizing yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The hydroxyl groups in this compound can be oxidized to form ketones or carboxylic acids, depending on the reagents and conditions used.
Reduction: The compound can undergo reduction reactions to form the corresponding alkanes.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be used for substitution reactions.
Major Products:
Oxidation: Depending on the extent of oxidation, products can include 4-chlorobenzophenone or 4-chlorobenzoic acid.
Reduction: The major product of reduction is 1-(4-chlorophenyl)-1,2-diphenylethane.
Substitution: Products vary based on the nucleophile used, such as 4-methoxyphenyl or 4-cyanophenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 1-(4-Chlorophenyl)-1,2-diphenylethane-1,2-diol is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding in biological systems.
Medicine: Research into potential therapeutic applications includes its use as a precursor for developing drugs with anti-inflammatory or anticancer properties.
Industry: In materials science, this compound can be used in the development of polymers and other advanced materials due to its unique structural properties.
Wirkmechanismus
The mechanism by which 1-(4-Chlorophenyl)-1,2-diphenylethane-1,2-diol exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of hydroxyl groups allows for hydrogen bonding, which can influence molecular interactions and stability.
Vergleich Mit ähnlichen Verbindungen
1,2-Diphenylethane-1,2-diol: Lacks the chlorophenyl group, resulting in different chemical reactivity and biological activity.
1-(4-Bromophenyl)-1,2-diphenylethane-1,2-diol: Similar structure but with a bromine atom instead of chlorine, which can affect its reactivity and applications.
1-(4-Methoxyphenyl)-1,2-diphenylethane-1,2-diol: The methoxy group introduces different electronic and steric effects compared to the chlorophenyl group.
Uniqueness: 1-(4-Chlorophenyl)-1,2-diphenylethane-1,2-diol is unique due to the presence of the chlorophenyl group, which imparts distinct electronic properties and reactivity. This makes it valuable for specific synthetic applications and potential therapeutic uses.
Eigenschaften
CAS-Nummer |
6324-58-9 |
|---|---|
Molekularformel |
C20H17ClO2 |
Molekulargewicht |
324.8 g/mol |
IUPAC-Name |
1-(4-chlorophenyl)-1,2-diphenylethane-1,2-diol |
InChI |
InChI=1S/C20H17ClO2/c21-18-13-11-17(12-14-18)20(23,16-9-5-2-6-10-16)19(22)15-7-3-1-4-8-15/h1-14,19,22-23H |
InChI-Schlüssel |
UIPDCTGNHUMGGW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(C(C2=CC=CC=C2)(C3=CC=C(C=C3)Cl)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



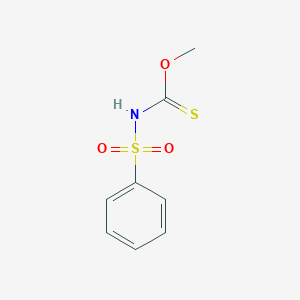
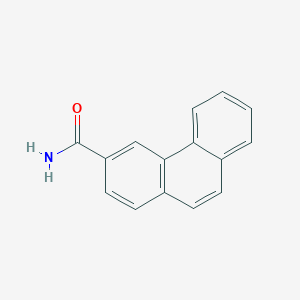
![2-[4-(4-chlorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]-N-methylacetamide](/img/structure/B14724665.png)

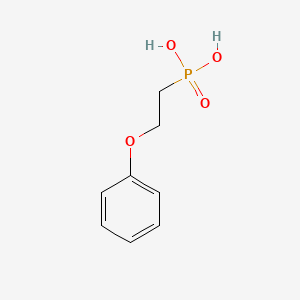

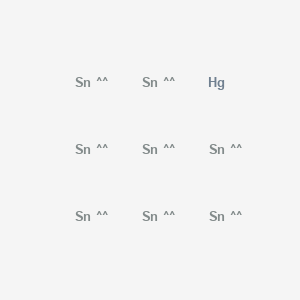
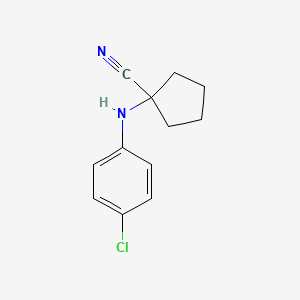
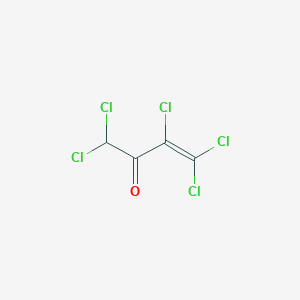
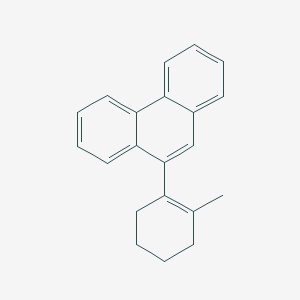

![N-[(3-bromo-5-methoxy-4-propan-2-yloxy-phenyl)methylideneamino]-2-chloro-pyridine-3-carboxamide](/img/structure/B14724717.png)
